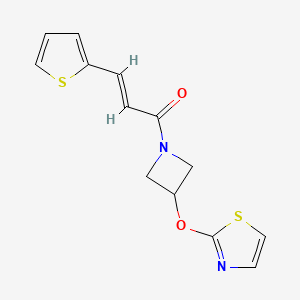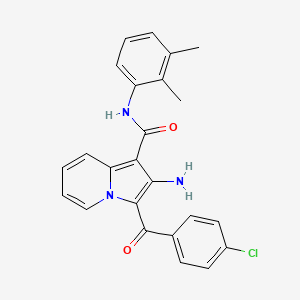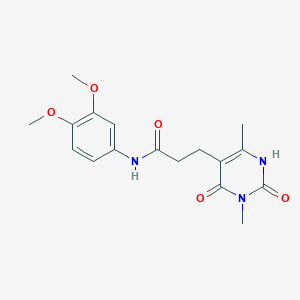![molecular formula C19H15BrClNO3 B2631993 1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-77-3](/img/structure/B2631993.png)
1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(5-Bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a benzoyl group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride.
Spiro Compound Formation: The benzoyl chloride intermediate is then reacted with isobenzofuran and piperidine under controlled conditions to form the spiro compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1’-(5-Bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1’-(5-Bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Spiro[isobenzofuran-1,3’-piperidin]-3-one: A structurally related spiro compound without the benzoyl substitution.
Other Halogenated Benzoyl Derivatives: Compounds such as 5-bromo-2-fluorobenzoyl chloride or 5-chloro-2-iodobenzoyl chloride.
Uniqueness: 1’-(5-Bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted research applications and the development of new materials and pharmaceuticals.
This detailed overview provides a comprehensive understanding of 1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1'-(5-bromo-2-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c20-12-6-7-16(21)14(10-12)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJVGDAQQWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2631910.png)


![6-Amino-1-phenyl-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)
![3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)


![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)
![7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2631928.png)

![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
